molecular formula C14H9BrF3NO2 B2478325 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide CAS No. 424818-39-3

3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide

Cat. No.: B2478325
CAS No.: 424818-39-3
M. Wt: 360.13
InChI Key: HWFVLHYFEOZCAY-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-(trifluoromethoxy)phenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzoyl ring and a trifluoromethoxy group on the para-position of the aniline moiety. This compound is part of a broader class of fluorinated benzamides, which are frequently explored in medicinal chemistry due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica, which may limit its current experimental use .

Properties

IUPAC Name

3-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO2/c15-10-3-1-2-9(8-10)13(20)19-11-4-6-12(7-5-11)21-14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFVLHYFEOZCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide typically involves the bromination of a suitable precursor followed by the introduction of the trifluoromethoxy group. One common method involves the reaction of 3-bromobenzoyl chloride with 4-(trifluoromethoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amides, while oxidation reactions could yield carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide exhibit promising anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit the growth of various cancer cell lines. The trifluoromethoxy group is known to enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes and exert therapeutic effects against tumors .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains and fungi, demonstrating significant inhibitory effects. The bromine atom may contribute to increased potency against resistant microbial strains .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor, particularly targeting kinases involved in cancer progression or inflammatory responses. Its structural components allow for specific interactions with active sites of enzymes, potentially modulating their activity .

Material Science Applications

The unique chemical properties of this compound make it suitable for applications in material sciences, particularly in the development of advanced materials with tailored properties.

Polymer Chemistry

In polymer synthesis, this compound can serve as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. The trifluoromethoxy group can impart desirable characteristics such as hydrophobicity and chemical resistance, making it valuable in coatings and protective materials.

Organic Electronics

The compound's electronic properties could be harnessed in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to participate in charge transfer processes may enhance device performance .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of similar benzamide derivatives against various cancer cell lines, revealing that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The mechanism was attributed to the inhibition of cell proliferation pathways .

Case Study 2: Antimicrobial Testing

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Benzamide derivatives are widely studied for their pharmacological properties, with substituents on both the benzoyl and aniline moieties critically influencing bioactivity, solubility, and synthetic accessibility. Below, we compare 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide with key analogs (Table 1).

Substituent Effects on Bioactivity and Solubility

  • Halogen vs. Trifluoromethoxy Groups : The trifluoromethoxy group in This compound enhances lipophilicity and metabolic stability compared to compounds with simple halogens (e.g., 4-Bromo-N-(3-(trifluoromethyl)phenyl)benzamide ). However, the electron-withdrawing nature of CF₃O may reduce nucleophilic substitution reactivity relative to bromine or chlorine.
  • Sulfonamide and Heterocyclic Modifications : Derivatives such as 3-bromo-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide (ChemSpider ID: 313376-18-0) incorporate sulfonamide-thiazole hybrids, broadening their applicability in kinase inhibition or antimicrobial studies but increasing synthetic complexity .

Biological Activity

3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethoxy group, which are critical for its biological activity. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, leading to improved pharmacokinetic profiles.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, the presence of halogen substituents, such as bromine and trifluoromethoxy groups, has been linked to enhanced activity against various bacterial strains. In a comparative study, compounds with trifluoromethoxy groups demonstrated improved Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli compared to their non-fluorinated counterparts .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
3-bromo-N-(4-trifluoromethoxy)phenyl)benzamide0.52.0
Non-fluorinated analog2.05.0

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for microbial survival. For example, similar compounds have been shown to inhibit the activity of enzymes involved in cell wall synthesis and protein translation, leading to cell death .

Case Studies

  • Inhibition of Abl Kinases : A study highlighted the compound's potential in inhibiting Abl kinases, which are implicated in various cancers. In vitro assays revealed that this compound significantly reduced kinase activity at low concentrations, suggesting its utility as a therapeutic agent in oncology .
  • Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of structurally related compounds, revealing that modifications similar to those found in this compound could yield agents with efficacy comparable to rifampicin, a first-line treatment for tuberculosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the trifluoromethoxy group, which enhances absorption and distribution within biological systems. Studies have shown that compounds with similar substituents exhibit favorable half-lives and bioavailability, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide to improve yield and purity?

  • Methodology : Begin with bromination of a benzoic acid derivative (e.g., 4-(trifluoromethoxy)benzoic acid) using brominating agents like Br₂/FeBr₃ or NBS. Subsequent coupling with 4-(trifluoromethoxy)aniline via a Schlenk line under anhydrous conditions is recommended. Use DCC or EDCI as coupling agents in dichloromethane (DCM) at 0°C to room temperature. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>98%) .
  • Critical Note : Conduct a hazard analysis for bromine handling and thermal stability testing (DSC), as decomposition may occur at elevated temperatures .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Advanced Characterization :

  • ¹H/¹³C NMR : Identify bromine-induced deshielding in aromatic protons (δ 7.5–8.5 ppm) and trifluoromethoxy group signals (δ 4.3–4.5 ppm for adjacent protons).
  • HRMS : Confirm molecular ion [M+H]⁺ with isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • FT-IR : Look for amide C=O stretch (~1650 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
    • Validation : Cross-reference with X-ray crystallography data from analogous brominated benzamides (e.g., C–Br bond length ~1.89 Å) .

Q. What safety precautions are essential when handling this compound?

  • Risk Mitigation :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store at 2–8°C in amber vials to prevent photodegradation.
  • Monitor mutagenicity via Ames II testing, as some benzamide derivatives show mutagenic potential at >10 μM concentrations .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density on the phenyl ring, enhancing electrophilic substitution at the para position. However, steric hindrance may limit Suzuki-Miyaura coupling efficiency. Use Pd(PPh₃)₄ with microwave-assisted heating (90°C, 30 min) in acetonitrile/water (1:1) to improve yields .
  • Case Study : In analogous compounds, coupling with 4-carboxyphenylboronic acid achieved 42% yield under optimized conditions .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Data Contradiction Analysis :

  • Dose-Response Curves : Test across a broad concentration range (1 nM–100 μM) to identify IC₅₀ discrepancies.
  • Assay Interference : Rule out fluorescence quenching by the bromine atom in fluorogenic assays.
  • Structural Analogues : Compare with 3-amino-N,N-dimethyl-4-(trifluoromethoxy)benzamide to isolate the role of the bromine substituent .
    • Validation : Use ITC (isothermal titration calorimetry) to confirm direct binding to target enzymes .

Q. What novel applications exist for this compound beyond medicinal chemistry?

  • Emerging Uses :

  • Material Science : As a monomer in polyamide synthesis for high thermal stability polymers (Tg > 200°C).
  • Biochemical Probes : Fluorescent tagging via bromine substitution with azide-alkyne click chemistry .
    • Case Study : Similar trifluoromethoxy benzamides are used as fluorescent probes in cellular imaging due to their photostability .

Methodological Considerations

Q. What strategies minimize byproducts during amide bond formation?

  • Optimization :

  • Use HATU/Oxyma Pure coupling in DMF at -20°C to suppress racemization.
  • Add molecular sieves (3Å) to scavenge water.
  • Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. How can computational modeling predict interaction with biological targets?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., Bcr-Abl kinase).
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
  • QSAR : Correlate Hammett σ values of substituents (Br, OCF₃) with inhibitory activity .

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